molecular formula C5H10Cl2N2S B2801277 (S)-1-Thiazol-4-yl-ethylamine dihydrochloride CAS No. 1965305-38-7

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride

Cat. No.: B2801277
CAS No.: 1965305-38-7
M. Wt: 201.11
InChI Key: QNBSQSRLKMIEAH-BYPYZUCNSA-N
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Description

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride typically involves the reaction of thiazole derivatives with ethylamine under controlled conditions. One common method includes the use of thiazole-4-carboxylic acid as a starting material, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with (S)-ethylamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques to ensure high-quality standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(S)-1-Thiazol-4-yl-ethylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxylic acid: A precursor in the synthesis of (S)-1-Thiazol-4-yl-ethylamine dihydrochloride.

    Thiazolidine derivatives: Reduced forms of thiazole compounds with different biological activities.

    Sulfoxides and sulfones: Oxidized derivatives with distinct chemical properties.

Uniqueness

This compound is unique due to its specific structure and stereochemistry, which confer distinct biological and chemical properties

Properties

IUPAC Name

(1S)-1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCAOWAORJKBAZ-FHNDMYTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CSC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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